molecular formula C10H6Cl6 B1615072 gamma-Chlordene CAS No. 56641-38-4

gamma-Chlordene

Cat. No.: B1615072
CAS No.: 56641-38-4
M. Wt: 338.9 g/mol
InChI Key: SVGYVZYRIHEIML-VDNDHTCPSA-N
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Description

Gamma-Chlordene, also known as trans-Chlordane, is an organochlorine compound that belongs to the cyclodiene family of insecticides. It is a white solid with a slightly pungent, chlorine-like odor. This compound was widely used as a pesticide for agricultural crops, livestock, lawns, gardens, and termite treatment until it was banned due to its environmental persistence and potential health hazards .

Scientific Research Applications

Gamma-Chlordene has been used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry for gas chromatography and mass spectrometry.

    Biology: Studying the effects of organochlorine pesticides on biological systems and their environmental impact.

    Medicine: Investigating the toxicological effects of this compound on human health, including its potential carcinogenicity and neurotoxicity.

    Industry: Historically used as a pesticide for termite control and crop protection

Mechanism of Action

Chlordane mimics the action of the nerve excitant picrotoxin . Picrotoxin and chlordane both serve as an antagonist of the neurotransmitter γ-aminobutyric acid (GABA) found in the central nervous system (CNS) .

Safety and Hazards

Chlordane is toxic by inhalation, in contact with skin and if swallowed . It is also irritating to eyes and skin . It can cause liver damage in laboratory animals , and its use has been banned in many countries .

Future Directions

While the use of chlordane has been largely restricted due to its potential hazards, there is ongoing research into the residual presence of chlordane in the environment . This research aims to understand the present scenario of residual chlordane at national and global levels with prevailing management practices .

Preparation Methods

Gamma-Chlordene is synthesized through the Diels-Alder reaction between hexachlorocyclopentadiene and cyclopentadiene to form the intermediate chlordene. This intermediate is then chlorinated under specific conditions to produce this compound. The industrial production of this compound involves chlorination of the Diels-Alder adduct, resulting in a mixture of isomers, including cis- and trans-Chlordane .

Chemical Reactions Analysis

Gamma-Chlordene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form chlordane epoxides, such as oxychlordane.

    Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Comparison with Similar Compounds

Gamma-Chlordene is similar to other cyclodiene insecticides, such as:

Properties

IUPAC Name

(1S,4R,7R,8R,10R)-2,3,4,5,6,10-hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6/c11-5-2-1-3-4(5)7(13)9(15)10(3,16)8(14)6(2)12/h2-5H,1H2/t2-,3+,4+,5+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGYVZYRIHEIML-VDNDHTCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C1C(C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H]3[C@@H]1[C@@](C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912347
Record name gamma-Chlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56641-38-4
Record name gamma-Chlordene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056641384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Chlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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